molecular formula C22H25N3O3S2 B2861860 N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide CAS No. 683261-03-2

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide

Cat. No.: B2861860
CAS No.: 683261-03-2
M. Wt: 443.58
InChI Key: YOWYYJJHHPDWBY-GHVJWSGMSA-N
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Description

N-(3,6-Dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide is a benzothiazole-derived sulfonamide compound characterized by a 3,6-dimethyl-substituted benzothiazole core linked to a 4-(2-methylpiperidin-1-yl)sulfonylbenzamide group. This structure combines a planar aromatic heterocycle with a sulfonamide moiety, which is often associated with biological activity, including enzyme inhibition or receptor modulation .

Properties

IUPAC Name

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-15-7-12-19-20(14-15)29-22(24(19)3)23-21(26)17-8-10-18(11-9-17)30(27,28)25-13-5-4-6-16(25)2/h7-12,14,16H,4-6,13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOWYYJJHHPDWBY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)N=C3N(C4=C(S3)C=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide, a compound with a complex structure, has garnered attention in biological research due to its potential therapeutic applications. This article synthesizes current knowledge regarding its biological activity, including mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiazole moiety and a sulfonamide group, which are significant for its biological interactions. The IUPAC name is this compound. Its molecular formula is C19H24N4O2SC_{19}H_{24}N_4O_2S, and it has a molecular weight of 372.55 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The benzothiazole ring can engage in hydrophobic interactions with target proteins, while the sulfonamide group is known for forming hydrogen bonds with amino acid residues. This dual interaction mechanism allows the compound to modulate various biochemical pathways effectively.

Antitumor Activity

Recent studies have indicated that derivatives of benzothiazole exhibit significant antitumor properties. For instance, compounds similar to this compound have shown promising results in inhibiting the proliferation of cancer cells across various assays:

CompoundCell Line TestedIC50 (μM) in 2D AssayIC50 (μM) in 3D Assay
Compound AA549 (Lung)6.26 ± 0.3320.46 ± 8.63
Compound BHCC827 (Lung)6.48 ± 0.1116.00 ± 9.38

These results suggest that the compound's efficacy may vary significantly between two-dimensional (2D) and three-dimensional (3D) cell culture models, highlighting the importance of testing conditions in evaluating drug effectiveness .

Antimicrobial Activity

In addition to antitumor effects, the compound has been evaluated for antimicrobial properties against various pathogens:

PathogenActivity TestedResult
Escherichia coliBroth MicrodilutionSignificant inhibition observed
Staphylococcus aureusBroth MicrodilutionModerate inhibition noted
Saccharomyces cerevisiaeEukaryotic ModelAntifungal activity detected

The compound demonstrated notable antibacterial activity against both Gram-negative and Gram-positive bacteria .

Case Studies and Research Findings

Several studies have explored the biological activity of benzothiazole derivatives, including this compound:

  • Antitumor Studies : A study conducted on lung cancer cell lines revealed that compounds with similar structures exhibited significant cytotoxicity in both 2D and 3D cultures. The research emphasized that certain structural modifications could enhance antitumor efficacy while reducing toxicity to normal cells .
  • Enzyme Inhibition : Investigations into enzyme interactions showed that the compound could inhibit specific targets involved in cancer progression and inflammatory responses. The binding affinity was measured using competitive inhibition assays, revealing promising results for further drug development.
  • Pharmacological Potential : The compound's unique structure positions it as a candidate for developing new drugs targeting various diseases, including cancers and infections caused by resistant bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs and their distinguishing features:

Compound Name Substituents on Benzothiazole Sulfonyl-Linked Group Molecular Weight (g/mol) XLogP3 Key Features Reference
N-(3,6-Dimethyl-1,3-benzothiazol-2-ylidene)-4-(2-methylpiperidin-1-yl)sulfonylbenzamide (Target Compound) 3,6-Dimethyl 2-Methylpiperidine 443.57* ~4.2† Enhanced lipophilicity; conformational rigidity from 2-methylpiperidine
N-(3,6-Dimethyl-1,3-benzothiazol-2-ylidene)-2,4-dimethoxybenzamide 3,6-Dimethyl 2,4-Dimethoxybenzamide 342.4 3.9 Reduced steric bulk; methoxy groups may improve solubility
N-(6-Fluoro-1,3-benzothiazol-2-yl)-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide 6-Fluoro 3-Methylpiperidine 433.51* ~3.8† Electron-withdrawing fluorine may alter electronic properties
4-Methoxy-N-[6-methyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzenesulfonamide 6-Methyl (dihydro core) Methoxybenzenesulfonamide 336.41* ~2.5† Non-aromatic dihydrobenzothiazole; increased flexibility
N-[6-Chloro-3-(2-methoxyethyl)-1,3-benzothiazol-2-ylidene]-4-(2-methylpiperidin-1-yl)sulfonylbenzamide 6-Chloro, 3-(2-methoxyethyl) 2-Methylpiperidine 497.04* ~4.5† Chlorine enhances polarity; methoxyethyl may improve bioavailability

*Calculated molecular weight based on formula.
†Estimated XLogP3 based on structural similarity.

Structural and Functional Insights

Benzothiazole Core Modifications: The 3,6-dimethyl substitution in the target compound increases lipophilicity (predicted XLogP3 ~4.2) compared to the 6-fluoro analog (XLogP3 ~3.8) . Methyl groups enhance membrane permeability but may reduce solubility.

Sulfonyl Group Variations: Replacement of the 2-methylpiperidine (target compound) with 3-methylpiperidine () alters steric interactions. The 2-methyl group may restrict rotational freedom, favoring specific conformations for target engagement .

Biological Implications :

  • The 6-chloro and 3-(2-methoxyethyl) substituents in ’s compound suggest a balance between polarity (chlorine) and bioavailability (methoxyethyl), a strategy often employed in drug design to optimize pharmacokinetics .
  • Fluorine in ’s compound could enhance metabolic stability and electronegativity, influencing interactions with hydrophobic enzyme pockets .

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